molecular formula C11H11ClO3 B2841227 Ethyl 2-chloro-3-oxo-3-phenylpropanoate CAS No. 41381-97-9

Ethyl 2-chloro-3-oxo-3-phenylpropanoate

Cat. No.: B2841227
CAS No.: 41381-97-9
M. Wt: 226.66
InChI Key: FYIINBVGKBDRME-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-oxo-3-phenylpropanoate is an organic compound with the molecular formula C11H11ClO3. It is a chlorinated ester of phenyl-substituted acetic acid and is commonly used in organic synthesis and research. This compound is known for its reactivity and versatility in various chemical reactions.

Synthetic Routes and Reaction Conditions:

  • Chlorination of Ethyl Phenylacetate: One common synthetic route involves the chlorination of ethyl phenylacetate using chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl3). The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.

  • Oxidation of this compound: Another method involves the oxidation of this compound using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2). The reaction conditions, such as temperature and solvent choice, are crucial for achieving high yields and purity.

Industrial Production Methods: In industrial settings, the production of this compound is typically carried out using large-scale reactors with precise control over reaction parameters. Continuous flow processes and automated systems are often employed to ensure consistent quality and efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids and ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2), and other strong oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents.

  • Substitution: Nucleophiles such as hydroxide ions (OH-), alkoxides, and amines.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, and other oxidized derivatives.

  • Reduction: Alcohols and other reduced derivatives.

  • Substitution: Chloro-substituted esters, ethers, and amines.

Scientific Research Applications

Ethyl 2-chloro-3-oxo-3-phenylpropanoate is widely used in scientific research due to its reactivity and versatility. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic intermediates. The compound is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which ethyl 2-chloro-3-oxo-3-phenylpropanoate exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the compound acts as a substrate for the oxidizing agent, leading to the formation of oxidized products. The molecular targets and pathways involved vary depending on the reaction conditions and the presence of catalysts.

Comparison with Similar Compounds

Ethyl 2-chloro-3-oxo-3-phenylpropanoate is similar to other chlorinated esters and phenyl-substituted compounds. Some similar compounds include:

  • Ethyl phenylacetate: A related ester without the chlorine atom.

  • Ethyl 2-chloro-3-oxopropanoate: A chlorinated ester without the phenyl group.

  • Ethyl 3-oxo-3-phenylpropanoate: A non-chlorinated ester with a similar structure.

Uniqueness: this compound is unique due to its combination of chlorination and phenyl substitution, which imparts distinct reactivity and chemical properties compared to its similar compounds.

Properties

IUPAC Name

ethyl 2-chloro-3-oxo-3-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-2-15-11(14)9(12)10(13)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIINBVGKBDRME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C1=CC=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of sulfuryl chloride (12.4 mmol) in toluene (5 mL) was added dropwise via an additional funnel to a solution of ethyl isobutyrylacetate (12.4 mmol) in toluene (20 mL) over 5 minutes at room temperature. The resulting mixture was stirred at room temperature overnight. Water was added slowly and resulting two-phase mixture was basified with saturated NaHCO3 and extracted with ethyl acetate. The combined organic extracts were washed with brine, dried over anhydrous sodium sulfate, and evaporated to afford 2.2 g (84%) of product as a pale yellow oil: MH+=227.0, retention time (LC-MS)=2.77 min.
Quantity
12.4 mmol
Type
reactant
Reaction Step One
Quantity
12.4 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
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reactant
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Yield
84%

Synthesis routes and methods II

Procedure details

A solution of sulfuryl chloride (12.4 mmol) in toluene (5 mL) was added dropwise via an additional funnel to a solution of ethyl benzoylacetate (12.4 mmol) in toluene (20 mL) over 5 minutes at room temperature. The resulting mixture was stirred at room temperature overnight. Water was added slowly and resulting two-phase mixture was basified with saturated NaHCO3 and extracted with ethyl acetate. The combined organic extracts were washed with brine, dried over anhydrous sodium sulfate, and evaporated to afford 2.2 g (84%) of product as a pale yellow oil; MH+=227.0, retention time (LC-MS)=2.77 min.
Quantity
12.4 mmol
Type
reactant
Reaction Step One
Quantity
12.4 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
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Quantity
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reactant
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reactant
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Yield
84%

Synthesis routes and methods III

Procedure details

119.5 g of benzoyl acetic acid ethyl ester and 53.4 g of sodium acetate sicc. were dissolved in 1 l of glacial acetic acid and 100 ml of carbon tetrachloride at 40° C. A solution of 52 ml of sulphuryl chloride (density 1.67) in 50 ml of glacial acetic acid was added dropwise with vigorous stirring at 35°-40° C over a period of one hour. The reaction mixture was then stirred for one hour at 40° C and poured on about 10 l of water. The precipitated oily product was taken up with ethyl acetate and treated in the usual manner. 124 g of α-chlorobenzoylacetic acid ethyl ester were obtained.
Quantity
119.5 g
Type
reactant
Reaction Step One
Quantity
53.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
52 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
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solvent
Reaction Step Four
Quantity
1 L
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solvent
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10 L
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